molecular formula C24H25Br2O5P B14503524 Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate CAS No. 64611-19-4

Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate

Cat. No.: B14503524
CAS No.: 64611-19-4
M. Wt: 584.2 g/mol
InChI Key: OMRGUUOARVNTKI-UHFFFAOYSA-N
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Description

Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate is an organophosphorus compound characterized by the presence of bromine, methyl, and phenoxy groups attached to a phenylphosphonate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate typically involves the reaction of 2-bromo-4-methylphenol with ethylene oxide to form 2-(2-bromo-4-methylphenoxy)ethanol. This intermediate is then reacted with phenylphosphonic dichloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and phenylphosphonate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can participate in signaling pathways by altering the phosphorylation state of key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate is unique due to its specific combination of bromine, methyl, and phenoxy groups attached to a phenylphosphonate core

Properties

CAS No.

64611-19-4

Molecular Formula

C24H25Br2O5P

Molecular Weight

584.2 g/mol

IUPAC Name

2-bromo-1-[2-[2-(2-bromo-4-methylphenoxy)ethoxy-phenylphosphoryl]oxyethoxy]-4-methylbenzene

InChI

InChI=1S/C24H25Br2O5P/c1-18-8-10-23(21(25)16-18)28-12-14-30-32(27,20-6-4-3-5-7-20)31-15-13-29-24-11-9-19(2)17-22(24)26/h3-11,16-17H,12-15H2,1-2H3

InChI Key

OMRGUUOARVNTKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCOP(=O)(C2=CC=CC=C2)OCCOC3=C(C=C(C=C3)C)Br)Br

Origin of Product

United States

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